
tert-butyl N-(4-cyanobenzyl)-N-methylglycinate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound similar to “tert-butyl N-(4-cyanobenzyl)-N-methylglycinate”, namely “tert-butyl 4-cyanobenzylcarbamate”, has been analyzed . The molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol .
Chemical Reactions Analysis
The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . It’s also been used in the synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “tert-butyl 4-cyanobenzylcarbamate”, have been analyzed . It has a molecular weight of 232.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .
Applications De Recherche Scientifique
1. Applications in Metabolism Studies
Studies on related tert-butyl compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), have provided insights into the metabolism of these substances in rats and humans. Notably, the metabolism of BHT involves the formation of various metabolites, including 3,5-di-tert.-butyl-4-hydroxybenzoic acid and S-(3,5-di-tert.-butyl-4-hydroxybenzyl)-N-acetylcysteine, indicating potential pathways that similar tert-butyl compounds like tert-butyl N-(4-cyanobenzyl)-N-methylglycinate might follow (Daniel, Gage, & Jones, 1968).
2. Role in Organic Synthesis
tert-Butyl compounds are often used in organic synthesis. For instance, tert-butyl sorbate has been employed in aminohydroxylation reactions, leading to the synthesis of complex organic molecules. This suggests the potential of this compound in similar synthetic applications, offering pathways to produce a variety of organic compounds with potential pharmaceutical and chemical applications (Csatayová et al., 2011).
3. Applications in Polymer Science
Research on tert-butyl compounds like 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate demonstrates their use as stabilizers in polymer degradation. This indicates the potential for this compound in enhancing the stability and longevity of polymers, which could be beneficial in materials science and engineering (Yachigo et al., 1988).
4. Extraction and Separation Processes
tert-Butyl compounds, such as 4-Tert-butyl-2-(α-methylbenzyl) phenol, have been used in the extraction of elements like rubidium from brine sources. This highlights the potential utility of this compound in similar extraction and separation processes, particularly in the field of mineral extraction and purification (Wang, Che, & Qin, 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used as probes for nmr studies of macromolecular complexes .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The cyanobenzyl component of the molecule may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known for its unique reactivity and is often used in chemical transformations, which may influence its pharmacokinetic properties .
Result of Action
The tert-butyl group is known for its unique reactivity pattern, which can influence the behavior of the molecule in biological systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-(4-cyanobenzyl)-N-methylglycinate. For instance, the crowded tert-butyl group exhibits a unique reactivity pattern that can be influenced by the surrounding environment .
Propriétés
IUPAC Name |
tert-butyl 2-[(4-cyanophenyl)methyl-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-12(9-16)6-8-13/h5-8H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMWRXYMIFCLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


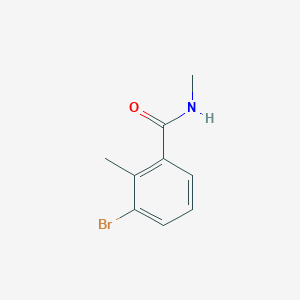
![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)

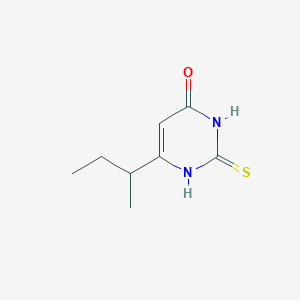
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400171.png)

![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)

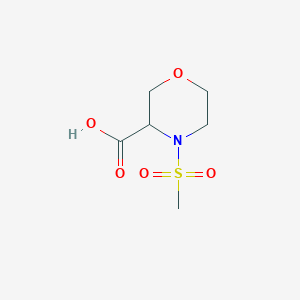

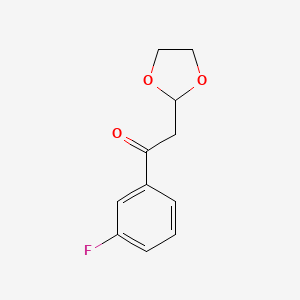
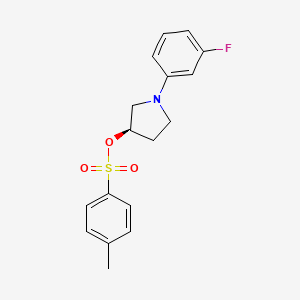
![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)
